molecular formula C6H15N3O2S B13505416 3-amino-N,N-dimethylpyrrolidine-1-sulfonamide

3-amino-N,N-dimethylpyrrolidine-1-sulfonamide

Cat. No.: B13505416
M. Wt: 193.27 g/mol
InChI Key: OTSQMKGXEUWRQN-UHFFFAOYSA-N
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Description

3-amino-N,N-dimethylpyrrolidine-1-sulfonamide is a chemical compound with the molecular formula C6H15N3O2S It is known for its unique structure, which includes a pyrrolidine ring substituted with an amino group and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N,N-dimethylpyrrolidine-1-sulfonamide typically involves the reaction of N,N-dimethylpyrrolidine with a sulfonamide precursor under controlled conditions. One common method includes the use of sulfonyl chloride derivatives in the presence of a base to facilitate the formation of the sulfonamide bond. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for efficiency and cost-effectiveness, often incorporating continuous monitoring and control of reaction parameters such as temperature, pressure, and pH. Purification steps, including crystallization and filtration, are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-amino-N,N-dimethylpyrrolidine-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro compounds, while reduction of the sulfonamide group can produce sulfinamide or sulfide derivatives .

Scientific Research Applications

3-amino-N,N-dimethylpyrrolidine-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-N,N-dimethylpyrrolidine-1-sulfonamide involves its interaction with specific molecular targets and pathways. The amino and sulfonamide groups play a crucial role in its binding to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    3-amino-N,N-dimethylpyrrolidine-1-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide group.

    3-amino-N,N-dimethylpyrrolidine-1-phosphonamide: Contains a phosphonamide group instead of a sulfonamide group.

    3-amino-N,N-dimethylpyrrolidine-1-thioamide: Features a thioamide group in place of the sulfonamide group.

Uniqueness

3-amino-N,N-dimethylpyrrolidine-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

3-Amino-N,N-dimethylpyrrolidine-1-sulfonamide (often referred to as DMPS) is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, including case studies and comparative data.

Chemical Structure:

  • Molecular Formula: C6H16N3O2S
  • Molecular Weight: 229.72 g/mol

Synthesis:
The synthesis of this compound typically involves the reaction of N,N-dimethylpyrrolidine with a sulfonamide under controlled conditions, often requiring a catalyst and solvent. The hydrochloride form is commonly produced by adding hydrochloric acid to the reaction mixture, leading to enhanced solubility in biological assays.

Biological Activity

This compound exhibits several notable biological activities:

1. Enzyme Inhibition:
Research indicates that DMPS can inhibit various enzymes by binding to their active sites. This property is particularly relevant in the context of antimicrobial and anticancer activities. The compound has been studied for its potential to inhibit cholinesterase, which is significant in neurodegenerative diseases like Alzheimer's .

2. Antimicrobial Properties:
DMPS has shown promise as an antimicrobial agent. Its mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

3. Anticancer Activity:
The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been highlighted in several studies. For instance, it was found to exhibit cytotoxic effects on various cancer cell lines, suggesting a potential role in cancer therapy .

Comparative Analysis

To better understand the biological activity of DMPS, it is useful to compare it with related compounds:

Compound NameBiological ActivityMechanism of Action
This compound Antimicrobial, AnticancerEnzyme inhibition
N,N-Dimethylpyrrolidine-1-sulfonamide Limited biological activityLacks the amino group
3-Amino-N,N-dimethylpyrrolidine-1-sulfonic acid Enhanced solubility, Potentially similar activityOxidized form with different reactivity

Case Studies

Several case studies have investigated the biological effects of DMPS:

  • Case Study 1: A study evaluated the compound's effect on cholinesterase inhibition in vitro. Results indicated significant inhibition at concentrations as low as 10 µM, comparable to established inhibitors like donepezil .
  • Case Study 2: In cancer research, DMPS was tested against various tumor cell lines (e.g., MCF-7 breast cancer cells) showing IC50 values indicating effective cytotoxicity. Mechanistic studies suggested that DMPS induces apoptosis through the activation of caspases .

Research Findings

Recent studies have focused on the multifaceted roles of DMPS in biological systems:

  • Antioxidant Activity: DMPS has been associated with antioxidant properties, potentially mitigating oxidative stress-related damage in cells .
  • Calcium Channel Blockade: Some derivatives of sulfonamides have demonstrated calcium channel blocking effects, which may contribute to neuroprotective properties against neurodegenerative diseases .

Properties

Molecular Formula

C6H15N3O2S

Molecular Weight

193.27 g/mol

IUPAC Name

3-amino-N,N-dimethylpyrrolidine-1-sulfonamide

InChI

InChI=1S/C6H15N3O2S/c1-8(2)12(10,11)9-4-3-6(7)5-9/h6H,3-5,7H2,1-2H3

InChI Key

OTSQMKGXEUWRQN-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(C1)N

Origin of Product

United States

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